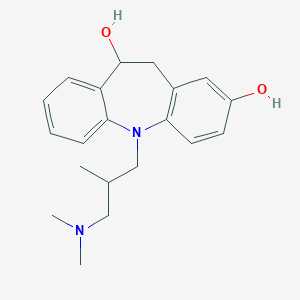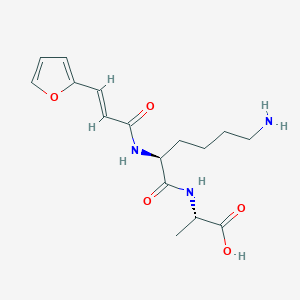
FA-Lys-Ala-OH
Descripción general
Descripción
Synthesis Analysis
The synthesis of fatty alcohol phosphates (FAP) and their analogs has been explored to understand their interaction with lysophosphatidic acid (LPA) receptors. A structure-activity relationship (SAR) study was conducted, which included modifications to the headgroup and alkyl side chain of the FAP pharmacophore. This led to the creation of various unsaturated and saturated FAPs, alkyl phosphonates, and thiophosphate analogues. These compounds were synthesized and evaluated for their biological activity, with some showing nanomolar range IC(50) values as LPA(1)- and LPA(3)-selective antagonists .
In another study, the synthesis of N alpha-9-Fluorenylmethoxycarbonyl-N epsilon-4=methyltrityl-lysine, [Fmoc-Lys(Mtt)-OH], was achieved in two steps from lysine with an overall yield of 42%. The protective N epsilon-Mtt group could be removed under very mild acidic conditions, which preserved other sensitive functional groups and peptide bonds. This derivative was utilized in the synthesis of cyclic peptides and oligolysine cores, demonstrating its utility in peptide synthesis .
Molecular Structure Analysis
The molecular structure of FAPs and their analogs was crucial in determining their activity as LPA receptor ligands and PPARgamma activators. The SAR study revealed that specific modifications to the molecular structure could enhance or reduce the biological activity of these compounds. For instance, oleoyl-thiophosphate was identified as a pan-agonist, while tetradecyl-phosphonate was a pan-antagonist, indicating the importance of the alkyl side chain length and the presence of unsaturation in determining their function .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was assessed in biological assays. The FAPs and their analogs were tested for their ability to activate PPARgamma, an intracellular receptor for LPA, and for their capacity to inhibit autotaxin, an enzyme involved in LPA production. The results showed that all FAPs tested were activators of PPARgamma, and some compounds, like the pan-agonist oleoyl-thiophosphate and pan-antagonist tetradecyl-phosphonate, could mimic LPA in inhibiting autotaxin .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as their stability and reactivity under different conditions, were crucial for their application in biological systems. For example, the Fmoc-Lys(Mtt)-OH compound could be deprotected without affecting other sensitive groups, which is essential for the synthesis of complex peptides and proteins. This characteristic highlights the importance of designing compounds with specific physical and chemical properties to facilitate their use in various chemical and biological contexts .
The self-association and fibril formation of l-Ala modified analogues of amyloid β-peptide residue 17-20 were studied to understand the role of short hydrophobic sequences in Alzheimer’s disease neuropathology. These peptides, including modifications with l-Ala, were found to self-assemble into amyloid-like fibrils, which were confirmed by solid-state FTIR studies and molecular modeling to form antiparallel β-sheet structures .
Aplicaciones Científicas De Investigación
Apoptosis Induction
Fas is a membrane protein that, when activated, induces apoptosis in cells bearing it. Lysates from cells treated with anti-Fas antibody can induce apoptotic changes in nuclei from normal mouse liver, accompanied by DNA degradation. This apoptosis-inducing activity is generated quickly in cells upon anti-Fas antibody treatment and is found in the soluble cytosolic fraction. The process reflects apoptosis that occurs in intact cells and is inhibited by specific tetrapeptide inhibitors of interleukin-1 beta converting enzyme (Enari, Hase, & Nagata, 1995).
Fatty Acid Biosynthesis and Modification
Delta-6 desaturase is crucial in polyunsaturated fatty acids (PUFAs) biosynthesis, catalyzing the conversion of linoleic acid (LA) or α-linolenic acid (ALA) into other PUFAs. Enhancing the production of eicosapentaenoic acid (EPA) in Mortierella alpina by favoring the ω3 pathway, researchers found significant increases in EPA production through overexpression of a FADS6 desaturase preferring ALA, combined with supplementation of its substrate (Shi et al., 2016).
PUFA Analysis in Forage Samples
Microwave pretreatment followed by forced hot air drying (FHA) is comparable to freeze-drying for forage sample preservation for fatty acid (FA) analysis. This study confirmed that FHA drying alone is inadequate for forage sample preservation for FA analysis and may lead to a significant underestimation of alpha-linolenic acid (ALA), the principal FA in plants. A simple 1-minute microwave pretreatment prior to FHA drying results in FA analysis comparable to freeze-dried samples (Goossen et al., 2018).
Fas Receptor Signaling
Murine L929 fibrosarcoma cells transfected with the human Fas receptor show that anti-Fas-induced apoptosis is blocked during the first 3 hours, and subsequently, the cells die by necrosis. Fas treatment led to the accumulation of reactive oxygen radicals, indicating the existence of two different pathways originating from the Fas receptor: one leading to apoptosis and, if blocked, a second directing the cells to necrosis involving oxygen radical production (Vercammen et al., 1998).
Formaldehyde Detection in Living Cells
A two-photon (810 nm) turn-on chemosensor, AMNT, was developed for imaging of cellular endogenous formaldehyde (FA). The probe exhibits excellent selectivity for FA among other biological interference species and a fast response time for FA. It successfully imaged endogenous FA in cells in two-photon mode, making it an effective research tool in the biomedical field to study diseases related to abnormal FA expression (Cao & Ma, 2022).
Safety And Hazards
Direcciones Futuras
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task such that the list of methods used for peptide synthesis started during the last century continues to grow .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYDXEHJPCUCAI-DDOQPMFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FA-Lys-Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



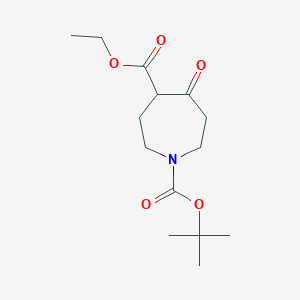
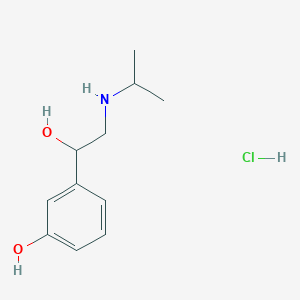
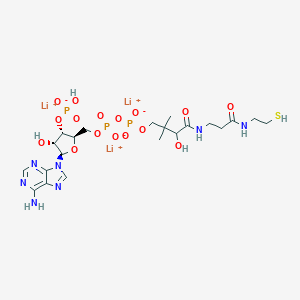
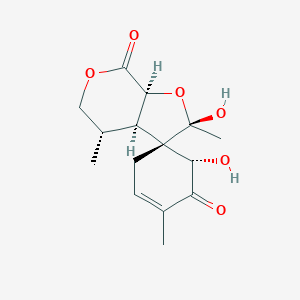
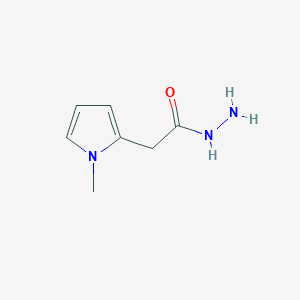
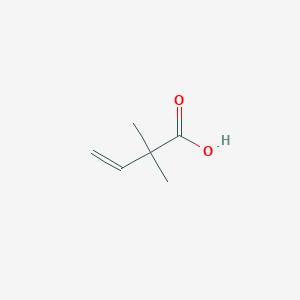
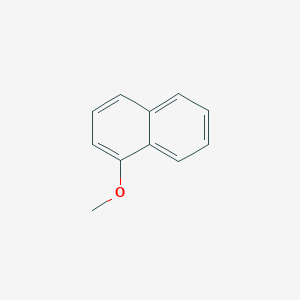
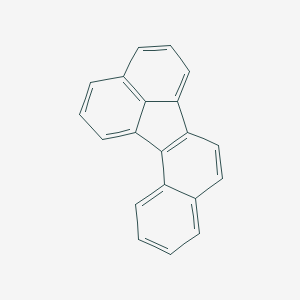
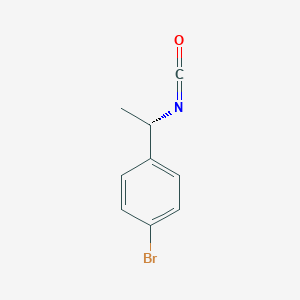
![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
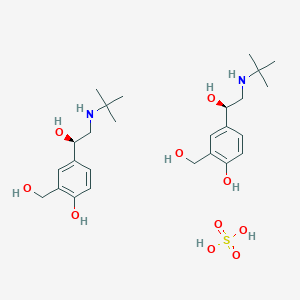
![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)
